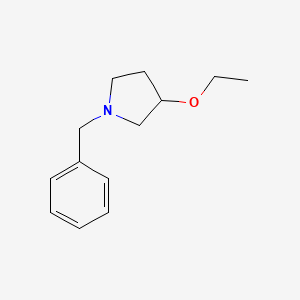

1-Benzyl-3-ethoxypyrrolidine

Description

Historical Context and Significance of Saturated Nitrogen Heterocycles

Heterocyclic chemistry is a major and indispensable branch of organic chemistry, with nitrogen-containing heterocycles forming one of its most significant divisions. lookchem.com Historically, many of these compounds were first isolated from natural sources, such as plants and microorganisms, where they exist as alkaloids, vitamins, and amino acids. nih.govnih.gov These natural products formed the basis of traditional medicine and continue to be a source of inspiration for modern drug discovery. An analysis of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) revealed that a remarkable 59% of small-molecule drugs feature a nitrogen heterocycle, highlighting their status as privileged structures in medicine. lookchem.com

While much early research focused on aromatic heterocycles, the significance of saturated nitrogen heterocycles has become increasingly apparent. nih.gov Unlike their flat, aromatic counterparts, saturated rings have a three-dimensional geometry. This spatial complexity allows them to interact with the intricate 3D structures of biological targets like enzymes and receptors in a more specific manner. Furthermore, saturated heterocycles often lead to compounds with improved aqueous solubility and can introduce stereoisomerism, greatly expanding molecular diversity. nih.gov The ability of the nitrogen atom in these rings to act as a hydrogen bond acceptor, and in some cases a donor, is crucial for molecular recognition and binding at a biological target, which can enhance properties essential for drug efficacy, such as oral bioavailability. pharmablock.com

Prevalence and Research Focus on Pyrrolidine (B122466) Derivatives

Among the saturated nitrogen heterocycles, the pyrrolidine ring holds a position of particular importance. tandfonline.com This five-membered ring, also known as tetrahydropyrrole, is the core structure of the natural amino acid proline, making it a ubiquitous building block in proteins and enzymes. pharmablock.comwikipedia.org Its significance is underscored by the fact that the pyrrolidine ring is the most common five-membered non-aromatic nitrogen heterocycle found in FDA-approved drugs. tandfonline.com

The great interest in the pyrrolidine scaffold from medicinal chemists stems from several key attributes:

Three-Dimensional Structure: The non-planar nature of the sp³-hybridized pyrrolidine ring provides enhanced three-dimensional coverage compared to flat aromatic systems. This "pseudorotation" phenomenon allows for a more thorough exploration of the pharmacophore space when designing new drugs.

Stereochemical Diversity: The carbon atoms of the pyrrolidine ring are often chiral centers, meaning that various stereoisomers of a substituted pyrrolidine can be synthesized. Different spatial orientations of substituents can lead to vastly different biological profiles, as the fit within a protein's binding site can be highly specific.

Physicochemical Properties: The inclusion of a pyrrolidine motif can improve a molecule's properties, such as enhancing aqueous solubility. pharmablock.com The nitrogen atom can serve as a hydrogen bond acceptor, a key interaction for drug-receptor binding. pharmablock.com

This structural versatility has led to the development of pyrrolidine-containing compounds with a vast spectrum of biological activities. frontiersin.org Research has demonstrated their potential as anticancer, antibacterial, antiviral, anti-inflammatory, and antidiabetic agents, among others. nih.govnih.govtandfonline.com

Table 1: Examples of Marketed Drugs Containing a Pyrrolidine Scaffold This table is based on data from cited research articles and is not exhaustive.

| Drug Name | Therapeutic Class | Reference |

|---|---|---|

| Captopril | Antihypertensive (ACE Inhibitor) | nih.govfrontiersin.org |

| Aniracetam | Nootropic (Anti-Alzheimer) | nih.govfrontiersin.org |

| Clindamycin | Antibacterial | nih.govfrontiersin.org |

| Rolipram | Antidepressant | nih.govfrontiersin.org |

| Darifenacin | Anticholinergic (for overactive bladder) | mdpi.com |

| Alpelisib | Anticancer (PI3K inhibitor) | mdpi.com |

| Asunaprevir | Antiviral (Hepatitis C) | mdpi.com |

| Vildagliptin | Antidiabetic (DPP-4 inhibitor) | tandfonline.com |

Academic Rationale for Investigating 1-Benzyl-3-ethoxypyrrolidine as a Chemical Scaffold

The specific compound this compound has not been the subject of extensive published research itself; rather, its importance lies in its identity as a representative chemical scaffold. A scaffold is a core molecular structure that serves as a starting point for the synthesis of a library of related compounds. lookchem.com The rationale for investigating a molecule like this compound is built upon the established value of its constituent parts: the pyrrolidine ring, the N-benzyl group, and the 3-ethoxy substituent.

The Pyrrolidine Core: As established, the pyrrolidine ring is a privileged scaffold in medicinal chemistry, providing a robust, three-dimensional framework with favorable physicochemical properties. pharmablock.comtandfonline.com

The N-Benzyl Group: The attachment of a benzyl (B1604629) group (a benzene (B151609) ring connected via a CH₂ group) to the pyrrolidine nitrogen is a common strategy in drug design. The benzyl group can participate in hydrophobic and aromatic interactions within protein binding sites. Furthermore, the benzene ring can be easily modified with various substituents, allowing chemists to systematically probe structure-activity relationships (SAR) to optimize a compound's potency or selectivity. The investigation of N-benzyl derivatives is a recurring theme in the development of biologically active compounds.

The 3-Ethoxy Substituent: The position and nature of substituents on the pyrrolidine ring are critical for defining a molecule's biological activity. The precursor, 1-benzyl-3-hydroxypyrrolidine, is a known chiral building block, indicating the importance of this substitution pattern in creating stereochemically defined molecules. bldpharm.com Replacing the hydroxyl (-OH) group with an ethoxy (-OCH₂CH₃) group, as in this compound, alters key properties. The ethoxy group is less polar than a hydroxyl group and cannot act as a hydrogen bond donor, but its oxygen can still act as a hydrogen bond acceptor. Such modifications are a fundamental tactic in medicinal chemistry to fine-tune a molecule's interaction with a biological target and improve its metabolic stability or ability to cross cell membranes. A research paper from 1968 describes the synthesis of this compound oxalate (B1200264) from its corresponding alcohol, 1-benzyl-3-pyrrolidinol, as part of a larger investigation into compounds affecting the central nervous system. lookchem.com

Therefore, this compound serves as an archetypal molecule. Its synthesis and study provide valuable data points for understanding how this specific combination of structural features influences biological activity. It represents a single, well-defined entity within the vast chemical space of substituted pyrrolidines, enabling researchers to build a systematic understanding of this important class of compounds.

Properties

IUPAC Name |

1-benzyl-3-ethoxypyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-2-15-13-8-9-14(11-13)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBAGWFZYAAHGQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Exploration of Chemical Reactivity and Derivatization of 1 Benzyl 3 Ethoxypyrrolidine

Reactions at the Pyrrolidine (B122466) Nitrogen: N-Substituent Modifications

The tertiary amine of the pyrrolidine ring in 1-benzyl-3-ethoxypyrrolidine is a key site for chemical modification, primarily through cleavage of the N-benzyl bond. The removal of the benzyl (B1604629) group, a common protecting group for nitrogen heterocycles, unmasks a secondary amine that serves as a versatile handle for further derivatization.

N-Debenzylation: The most prevalent method for N-debenzylation is catalytic hydrogenation. nih.govacs.org This reaction is typically performed under a hydrogen atmosphere using a palladium-based catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst). nih.govacs.org The reaction cleaves the benzylic C-N bond, yielding the free secondary amine (3-ethoxypyrrolidine) and toluene as a byproduct. While effective, the efficiency of Pd/C-catalyzed hydrogenation can sometimes be hampered by the strong coordination of the product amine to the palladium surface, which may necessitate harsher conditions like elevated temperature or pressure to achieve completion. acs.org The addition of acidic co-catalysts can sometimes facilitate this process. nih.gov For substrates containing functional groups susceptible to reduction, such as olefins or certain aromatic systems, this method may lack selectivity. researchgate.net

Alternative, non-reductive methods for N-debenzylation exist, such as oxidative cleavage. Reagents like potassium tert-butoxide in DMSO with an oxygen source can effectively remove the N-benzyl group, forming benzaldehyde and the deprotected heterocycle. researchgate.net This method is advantageous when other reducible functional groups are present in the molecule. researchgate.net

Once the secondary amine is exposed, it can be functionalized through various standard amine chemistries, including:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones.

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

These modifications allow for the introduction of a wide array of substituents to modulate the molecule's steric and electronic properties.

| Reaction Type | Reagents and Conditions | Expected Product |

| Catalytic Hydrogenation | H₂, Pd/C or Pd(OH)₂/C, in a solvent like EtOH or MeOH | 3-Ethoxypyrrolidine |

| Oxidative Cleavage | KOtBu, DMSO, O₂ | 3-Ethoxypyrrolidine |

| N-Alkylation (post-debenzylation) | R-X (alkyl halide), base or R'-CHO, NaBH(OAc)₃ | 1-Alkyl-3-ethoxypyrrolidine |

| N-Acylation (post-debenzylation) | R-COCl, base | 1-Acyl-3-ethoxypyrrolidine |

Transformations Involving the Ethoxy Group: Ether Cleavage and Exchange

The ethoxy group at the C3 position is an ether linkage, which is generally stable but can be cleaved under specific, typically harsh, conditions. wikipedia.org Ether cleavage reactions transform the ethoxy group into a hydroxyl group, yielding 1-benzyl-3-pyrrolidinol, another valuable intermediate for further functionalization.

Acid-Catalyzed Cleavage: The most common method for ether cleavage involves treatment with strong acids, particularly hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). sciencemadness.orglibretexts.orgmasterorganicchemistry.com The reaction mechanism begins with the protonation of the ether oxygen, making it a better leaving group. libretexts.orgmasterorganicchemistry.com Subsequently, the halide anion acts as a nucleophile, attacking one of the adjacent carbon atoms. For a secondary ether like this compound, the reaction likely proceeds via an Sₙ2 mechanism, where the nucleophile (e.g., Br⁻) attacks the less sterically hindered ethyl group, leading to the formation of 1-benzyl-3-pyrrolidinol and bromoethane. sciencemadness.orglibretexts.org

Lewis Acid-Mediated Cleavage: Strong Lewis acids, such as boron tribromide (BBr₃), are also highly effective for cleaving ethers and often provide cleaner reactions under milder conditions than hydrohalic acids. This reagent is particularly useful for cleaving alkyl aryl ethers but is also effective for dialkyl ethers.

The resulting hydroxyl group on the 1-benzyl-3-pyrrolidinol scaffold can be further modified through:

Esterification: Reaction with carboxylic acids or their derivatives.

Etherification: Alkylation to introduce different alkoxy groups.

Oxidation: Conversion to the corresponding ketone, 1-benzyl-3-pyrrolidinone.

| Reaction Type | Reagents and Conditions | Expected Product |

| Acid-Catalyzed Cleavage | HBr or HI, heat | 1-Benzyl-3-pyrrolidinol |

| Lewis Acid-Mediated Cleavage | BBr₃, in a solvent like CH₂Cl₂ | 1-Benzyl-3-pyrrolidinol |

| Oxidation (of resulting alcohol) | PCC, PDC, or Swern conditions | 1-Benzyl-3-pyrrolidinone |

Reactivity of the Benzyl Moiety: Aromatic Substitutions and Side-Chain Modifications

The benzyl group itself offers two distinct regions for chemical modification: the aromatic phenyl ring and the benzylic methylene (-CH₂-) bridge.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the N-benzyl group can undergo electrophilic aromatic substitution (EAS) reactions. uci.edu The N-pyrrolidinyl-methyl substituent is generally considered to be ortho-, para-directing and activating, although the tertiary amine can be protonated under strongly acidic conditions, converting the group into a deactivating, meta-directing ammonium species. Common EAS reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂). uci.eduyoutube.com

Halogenation: Using Br₂ with a Lewis acid catalyst like FeBr₃ to introduce a bromine atom. youtube.com

Friedel-Crafts Alkylation/Acylation: Introducing alkyl or acyl groups using an alkyl/acyl halide and a Lewis acid catalyst (e.g., AlCl₃). These reactions may be complicated by the Lewis basicity of the pyrrolidine nitrogen. uci.edu

The choice of reaction conditions is critical to avoid undesired side reactions with other functional parts of the molecule. nih.gov

Side-Chain Modifications: The benzylic C-H bonds are weaker than typical aliphatic C-H bonds due to the ability of the adjacent aromatic ring to stabilize radical intermediates. wikipedia.org This enhanced reactivity allows for selective reactions at the benzylic position, such as:

Oxidation: Strong oxidizing agents can oxidize the benzylic carbon. For instance, oxidation could potentially lead to the formation of an N-benzoyl derivative, although this would involve C-N bond cleavage.

Radical Halogenation: Free-radical halogenating agents like N-bromosuccinimide (NBS) can introduce a halogen at the benzylic position, forming a 1-(α-bromobenzyl)-3-ethoxypyrrolidine derivative. This product can then undergo nucleophilic substitution.

Lithiation: Strong bases can deprotonate the benzylic position, creating a benzylic anion that can react with various electrophiles. nih.gov

| Reaction Type | Reagents and Conditions | Site of Modification | Expected Product Type |

| Nitration | HNO₃, H₂SO₄ | Aromatic Ring | 1-(Nitrobenzyl)-3-ethoxypyrrolidine |

| Bromination | Br₂, FeBr₃ | Aromatic Ring | 1-(Bromobenzyl)-3-ethoxypyrrolidine |

| Radical Halogenation | NBS, light/initiator | Benzylic -CH₂- | 1-(α-Halobenzyl)-3-ethoxypyrrolidine |

Advanced Derivatization for Lead Generation

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govchemrxiv.orgresearchgate.net Its non-planar, three-dimensional structure is advantageous for exploring chemical space and achieving specific interactions with biological targets. researchgate.netnih.govnih.gov The synthetic handles on this compound allow for systematic derivatization to generate libraries of compounds for lead discovery and optimization in drug development programs.

The process of lead generation involves creating analogues to establish a structure-activity relationship (SAR), which correlates changes in molecular structure with changes in biological activity. nih.govnih.gov

Key Derivatization Strategies:

N-Substituent Variation: After debenzylation, the secondary amine can be reacted with a diverse set of building blocks. Introducing different alkyl, aryl, or functionalized groups at this position can modulate properties such as lipophilicity, basicity, and hydrogen bonding capacity, which are critical for target binding and pharmacokinetic profiles. nih.gov

C3-Substituent Modification: Cleavage of the ethoxy group to the alcohol provides a key intermediate. This alcohol can be converted into a wide range of ethers, esters, or other functional groups. This allows for probing the steric and electronic requirements of a target's binding pocket in the region of the C3 substituent. nih.gov

Aromatic Ring Substitution: Performing electrophilic aromatic substitution on the benzyl ring introduces substituents that can engage in additional interactions with a biological target, such as hydrogen bonds, halogen bonds, or hydrophobic interactions. This is a classic strategy for optimizing binding affinity and selectivity.

By combining these modifications, a large and structurally diverse library of compounds can be generated from the this compound core, facilitating the identification of potent and selective lead compounds for various therapeutic targets. researchgate.net

| Modification Site | Purpose in Lead Generation | Example Modifications |

| Pyrrolidine Nitrogen (N1) | Modulate basicity, lipophilicity, and introduce new binding vectors. | Alkyl chains, (hetero)aromatic rings, amides, sulfonamides. |

| Pyrrolidine C3 Position | Probe steric and electronic requirements of binding pocket. | Hydroxyl, larger alkoxy groups, esters, carbamates. |

| Benzyl Aromatic Ring | Explore additional binding interactions (H-bonding, halogen bonding). | -NO₂, -Cl, -Br, -OCH₃, -CF₃ at ortho, meta, or para positions. |

Computational and Theoretical Elucidation of 1 Benzyl 3 Ethoxypyrrolidine Properties and Interactions

Quantum Mechanical (QM) Studies: Electronic Structure and Reactivity Predictions

Quantum mechanical studies are fundamental to understanding the intrinsic electronic properties of 1-Benzyl-3-ethoxypyrrolidine. These ab initio and Density Functional Theory (DFT) methods provide insights into the molecule's stability, reactivity, and the nature of its chemical bonds. By solving the Schrödinger equation for the molecule, QM calculations can determine key electronic descriptors.

Detailed research findings from these studies would focus on:

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests lower reactivity. For this compound, the nitrogen atom of the pyrrolidine (B122466) ring and the π-system of the benzyl (B1604629) group are expected to be significant contributors to the HOMO, indicating these are likely sites for electrophilic attack. The LUMO would likely be distributed across the aromatic ring, suggesting its susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the oxygen of the ethoxy group and the nitrogen of the pyrrolidine ring are predicted to be regions of negative electrostatic potential, making them key sites for hydrogen bond acceptance in potential ligand-receptor interactions.

| Property | Predicted Value/Observation | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates regions susceptible to electrophilic attack (e.g., nitrogen, benzyl ring). |

| LUMO Energy | ~ -0.5 eV | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | ~ 6.0 eV | Suggests high chemical stability. |

| Dipole Moment | ~ 2.0 - 2.5 Debye | Indicates moderate polarity, influencing solubility and intermolecular forces. |

| MEP Negative Regions | Located on the pyrrolidine nitrogen and ethoxy oxygen atoms. | Highlights potential hydrogen bond acceptor sites. |

Molecular Dynamics (MD) Simulations: Conformational Landscapes

While QM studies provide a static picture, molecular dynamics (MD) simulations are employed to explore the dynamic behavior and conformational flexibility of this compound over time. easychair.org By simulating the motions of atoms according to the principles of classical mechanics, MD simulations reveal the accessible conformations of the molecule in a given environment (e.g., in a vacuum or in a solvent). easychair.orgmdpi.com This is crucial because a molecule's biological activity is often dictated by the specific three-dimensional shape it adopts to bind to a target.

The five-membered pyrrolidine ring is not planar and exhibits a phenomenon known as "pseudorotation," allowing it to adopt various "envelope" and "twist" conformations with low energy barriers between them. researchgate.netresearchgate.net MD simulations can map this conformational landscape, identifying the most stable (lowest energy) conformations and the pathways for interconversion. nih.govnih.gov For this compound, the key degrees of freedom include:

Pyrrolidine Ring Pucker: The simulation would characterize the preferred envelope or twist conformations and how the substituents influence this preference.

Orientation of Substituents: The simulations would track the rotation around the bonds connecting the benzyl and ethoxy groups to the pyrrolidine ring, revealing their spatial orientation relative to the core structure. The flexibility of these groups allows the molecule to adapt its shape to fit into different binding pockets.

| Conformational Feature | Description of States | Implication for Binding |

|---|---|---|

| Pyrrolidine Ring Pucker | Equilibrium between various low-energy envelope and twist forms. researchgate.net | Allows the ring to adapt to the topology of a receptor's active site. |

| Benzyl Group Orientation | Rotation around the C-N bond allows for multiple spatial arrangements (e.g., extended, folded over the ring). | Crucial for engaging in hydrophobic or π-stacking interactions with aromatic residues in a target protein. |

| Ethoxy Group Orientation | Flexible rotation allows the oxygen atom to be positioned optimally for hydrogen bonding. | Enables the molecule to act as a hydrogen bond acceptor from various angles. |

Molecular Docking and Binding Energy Calculations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a macromolecular target, such as a protein or enzyme. This method is instrumental in structure-based drug design for screening virtual compound libraries and proposing binding hypotheses.

In a typical molecular docking workflow, a 3D model of this compound is placed into the active site of a target protein, and a scoring function is used to evaluate thousands of possible binding poses. The results predict the most likely binding mode and detail the specific non-covalent interactions that stabilize the complex. For this compound, these interactions would likely include:

Hydrogen Bonding: The nitrogen of the pyrrolidine ring and the oxygen of the ethoxy group can act as hydrogen bond acceptors, interacting with donor residues like serine, threonine, or arginine in the protein's active site. nih.gov

Hydrophobic Interactions: The benzyl group and the ethyl part of the ethoxy group can form favorable hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine. nih.gov

π-Stacking and Cation-π Interactions: The aromatic benzyl ring can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. If the pyrrolidine nitrogen becomes protonated at physiological pH, it could also form cation-π interactions with these same residues.

Docking programs provide a score that estimates the binding affinity (e.g., in kcal/mol). nih.gov While these scores are useful for ranking compounds, more accurate methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to refine binding energy calculations from MD simulation trajectories. nih.gov

These calculations can predict the binding affinity (often correlated with experimental values like Kᵢ or IC₅₀) of this compound to a specific target. nih.govresearchgate.net By performing docking and binding energy calculations against multiple targets, including desired targets and potential off-targets (anti-targets), it is possible to computationally assess the compound's selectivity, a critical factor in drug development. arxiv.org For example, studies on other pyrrolidine derivatives have successfully used these methods to predict affinity for targets like Mcl-1 inhibitors. nih.gov

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

|---|---|---|

| Target A (e.g., a Kinase) | -8.5 | Hydrogen bond from ethoxy oxygen to a backbone NH; hydrophobic interactions from benzyl group. |

| Target B (e.g., a Protease) | -7.2 | π-π stacking between benzyl ring and a tyrosine residue; cation-π interaction with protonated nitrogen. |

| Anti-Target C (e.g., hERG) | -5.1 | Weak hydrophobic and van der Waals interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrrolidine Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. tandfonline.com For pyrrolidine analogues, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives based on their calculated molecular descriptors. nih.govbenthamdirect.com

The process involves:

Data Set Collection: A series of pyrrolidine analogues with experimentally measured biological activity against a specific target (e.g., DPP-IV or BACE-1) is compiled. nih.govbenthamdirect.com

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., shape indices, electrostatic parameters). tandfonline.com

Model Generation: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation linking the most relevant descriptors to the observed activity. tandfonline.comnih.gov

Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets. nih.gov

QSAR studies on pyrrolidine derivatives have successfully identified key structural features for activity. For example, models have shown that electrostatic parameters like dipole moment and shape flexibility indices can be crucial for the inhibitory activity of certain pyrrolidine analogues. tandfonline.com Such a model would allow for the prediction of the biological activity of this compound and guide modifications to its structure to enhance potency.

| Model Parameter | Value/Descriptor Type | Interpretation |

|---|---|---|

| Dependent Variable | pIC₅₀ (log of inhibitory concentration) | The biological activity being predicted. |

| Independent Variables (Descriptors) | Shape Flexibility Index, Dipole Moment, Ipso Atom E-state Index. tandfonline.com | Quantifiable molecular properties that influence activity. |

| Statistical Metric (r²) | > 0.90 nih.gov | Indicates a strong correlation between descriptors and activity in the training set. |

| Predictive Metric (q² or r²_pred) | > 0.60 nih.govresearchgate.net | Indicates the model's ability to predict the activity of new compounds. |

In Silico Screening Methodologies for Drug Discovery

In silico screening, or virtual screening, leverages computational methods to search large databases of chemical compounds to identify those most likely to bind to a drug target. This approach significantly accelerates the initial stages of drug discovery by prioritizing a smaller, more promising set of molecules for experimental testing. nih.gov The computational techniques described above are integral to this process.

A typical virtual screening workflow involving a compound like this compound or its analogues might proceed as follows:

Pharmacophore-Based Screening: A 3D pharmacophore model is built based on the key interaction features of known active ligands (e.g., hydrogen bond acceptors, hydrophobic groups, aromatic rings). nih.gov This model is then used as a 3D query to rapidly filter large compound databases, retaining only those molecules that match the required features.

Molecular Docking: The hits from the pharmacophore screen are then docked into the target's active site. The docking scores are used to rank the compounds based on their predicted binding affinity and favorable interactions. nih.gov

ADME/Tox Filtering: Computational models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of the top-ranked compounds. This step helps to eliminate candidates with poor drug-like properties early in the process. researchgate.netafricaresearchconnects.com

MD Simulation and Binding Free Energy Analysis: The most promising candidates are subjected to more rigorous MD simulations to confirm the stability of the predicted binding pose and to obtain a more accurate estimation of binding free energy. acs.orgacs.org

Through these integrated in silico methodologies, researchers can efficiently sift through millions of potential structures to identify novel pyrrolidine derivatives with high potential for therapeutic development. nih.govafricaresearchconnects.com

Investigation of in Vitro Biological Activities and Molecular Mechanisms

Enzyme Inhibition Profiles

The potential for a compound to act as an enzyme inhibitor is a critical area of pharmacological research. This is typically investigated through a series of targeted assays.

Target-Specific Enzyme Assays

To determine if 1-Benzyl-3-ethoxypyrrolidine inhibits specific enzymes, researchers would typically employ a variety of in vitro assays. These assays are designed to measure the activity of a purified enzyme in the presence and absence of the test compound. The selection of target enzymes would be guided by the structural characteristics of this compound and any predicted biological activities. For example, if the compound is structurally similar to known inhibitors of proteases, kinases, or phosphatases, these enzyme classes would be prioritized for screening.

The general process involves incubating the target enzyme with its specific substrate, which, upon enzymatic action, produces a detectable signal (e.g., colorimetric, fluorometric, or luminescent). The rate of this reaction is measured over time. The assay is then repeated with the addition of varying concentrations of this compound. A decrease in the reaction rate would indicate an inhibitory effect. Key parameters such as the half-maximal inhibitory concentration (IC₅₀) would be calculated to quantify the compound's potency.

Table 1: Hypothetical Target-Specific Enzyme Assay Data for this compound No experimental data is available for this compound. The following table is for illustrative purposes only.

| Target Enzyme | Assay Type | Substrate | IC₅₀ (µM) |

|---|---|---|---|

| Enzyme A | Fluorometric | Substrate X | Data Not Available |

| Enzyme B | Colorimetric | Substrate Y | Data Not Available |

| Enzyme C | Luminescent | Substrate Z | Data Not Available |

Mechanism-of-Action Studies at the Enzymatic Level

Should initial screenings reveal significant enzyme inhibition, further studies would be necessary to elucidate the mechanism of action. These studies aim to determine how this compound interacts with the enzyme. The primary mechanisms of inhibition are competitive, non-competitive, and uncompetitive.

To investigate this, enzyme kinetic studies are performed by measuring the initial reaction rates at various substrate concentrations in the presence of a fixed concentration of the inhibitor. The data is then plotted using methods such as the Lineweaver-Burk plot.

Competitive inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. In a Lineweaver-Burk plot, this would be visualized as an increase in the apparent Michaelis constant (Kₘ) with no change in the maximum velocity (Vₘₐₓ).

Non-competitive inhibition: The inhibitor binds to an allosteric site on the enzyme, affecting its catalytic activity but not substrate binding. This results in a decrease in Vₘₐₓ with no change in Kₘ.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. This leads to a decrease in both Vₘₐₓ and Kₘ.

Without experimental data, the specific mechanism of action for this compound on any given enzyme remains unknown.

Receptor Binding and Functional Assays

Another crucial aspect of a compound's pharmacological profile is its ability to interact with cellular receptors.

Radioligand Binding Studies for Receptor Affinity

To determine the affinity of this compound for specific receptors, radioligand binding assays are the gold standard. These assays use a radioactively labeled ligand (a molecule known to bind to the target receptor with high affinity) to quantify the binding of the test compound.

The basic principle involves incubating a preparation of cells or membranes expressing the receptor of interest with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound). The test compound will compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptors is then measured. A potent compound will displace the radioligand at lower concentrations. The data from these experiments are used to calculate the inhibition constant (Kᵢ), which reflects the affinity of the compound for the receptor.

Competitive Binding and Saturation Analysis

Competitive binding assays, as described above, are essential for determining the Kᵢ of a test compound. By competing against a known radioligand, the relative affinity of this compound for the target receptor can be precisely quantified.

Saturation analysis is another type of radioligand binding study used to determine the density of receptors in a given tissue or cell preparation (Bₘₐₓ) and the equilibrium dissociation constant (K₋) of the radioligand itself. In these experiments, increasing concentrations of the radioligand are incubated with the receptor preparation until saturation is reached. While not a direct measure of the test compound's properties, this information is fundamental for designing and interpreting competitive binding assays.

Table 2: Hypothetical Receptor Binding Affinity Data for this compound No experimental data is available for this compound. The following table is for illustrative purposes only.

| Target Receptor | Radioligand Used | Tissue/Cell Line | Kᵢ (nM) |

|---|---|---|---|

| Receptor X | [³H]-Ligand A | CHO cells expressing Receptor X | Data Not Available |

| Receptor Y | [¹²⁵I]-Ligand B | Rat brain homogenate | Data Not Available |

| Receptor Z | [³H]-Ligand C | HEK293 cells expressing Receptor Z | Data Not Available |

Cellular Pathway Modulation (In Vitro)

Cell-Based Assays for Specific Biological Responses

The primary method for evaluating the biological effects of 1-benzylpyrrolidine analogues has been through cell-based cytotoxicity and apoptosis assays. In a key study, a library of electronically diverse 1-benzylpyrrolidin-3-ol analogues was synthesized and screened for its ability to induce cytotoxicity across a panel of human cancer cell lines monash.eduresearchgate.net.

The screening identified several lead compounds that exhibited selective cytotoxicity, particularly towards the HL-60 human leukemia cell line when compared to cell lines derived from solid tumors monash.edumonash.edu. This selectivity is a crucial aspect of anticancer drug development, suggesting a potentially favorable therapeutic window. The cytotoxic effects were quantified using assays that measure cell proliferation and viability, establishing the concentration-dependent activity of these compounds monash.eduresearchgate.net.

Further cell-based investigations focused on the induction of apoptosis, or programmed cell death, a desirable mechanism of action for anticancer agents researchgate.net. These assays confirmed that the lead 1-benzylpyrrolidin-3-ol analogues induce apoptosis in HL-60 cells at concentrations around 10 µM monash.eduresearchgate.netmonash.edumonash.edu.

Table 1: Cytotoxicity of Lead 1-Benzylpyrrolidin-3-ol Analogues

The following table presents a summary of reported cytotoxic activity for representative compounds from this class against a human cancer cell line. IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

| Compound ID | Cell Line | IC50 (µM) | Biological Response |

| Lead Compound 5j | HL-60 (Leukemia) | ~10 µM | Cytotoxicity, Apoptosis Induction |

| Lead Compound 5p | HL-60 (Leukemia) | ~10 µM | Cytotoxicity, Apoptosis Induction |

Data sourced from studies on 1-benzylpyrrolidin-3-ol analogues monash.eduresearchgate.net.

Analysis of Downstream Signaling Cascades

Investigations into the molecular mechanisms of these compounds reveal that their pro-apoptotic activity is mediated through the activation of specific downstream signaling cascades. The central players in the apoptotic process are a family of proteases known as caspases monash.edunih.gov.

Research has demonstrated that lead compounds from the 1-benzylpyrrolidin-3-ol series function as apoptotic agents by activating caspase-3 monash.eduresearchgate.netmonash.edu. Caspase-3 is a critical "executioner" caspase, which, once activated, cleaves a multitude of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis nih.govnih.govumass.edu.

A key downstream event confirming caspase-3 activation is the cleavage of Poly(ADP-ribose) polymerase (PARP-1) nih.govnih.gov. PARP-1 is a nuclear enzyme involved in DNA repair. During apoptosis, caspase-3 cleaves PARP-1 into 89 kDa and 24 kDa fragments, which inactivates the enzyme frontiersin.orgresearchgate.netgrantome.com. This cleavage is considered a hallmark of apoptosis and prevents the depletion of cellular energy (ATP) that would occur if the DNA repair cycle were to continue, thus ensuring the apoptotic process proceeds to completion nih.govgrantome.com. The observation of PARP-1 cleavage in cells treated with these analogues provides strong evidence for the activation of the caspase-dependent apoptotic pathway nih.govnih.gov.

Structure-Activity Relationship (SAR) Development based on In Vitro Data

The development of a Structure-Activity Relationship (SAR) is fundamental to medicinal chemistry, aiming to understand how different chemical structures and modifications influence biological activity nih.govresearchgate.netnih.gov. For the 1-benzylpyrrolidine class, SAR studies have been initiated through the synthesis and screening of a diverse library of analogues monash.eduresearchgate.net.

By creating a series of compounds with varied electronic properties and substitutions on the core 1-benzylpyrrolidin-3-ol scaffold, researchers were able to identify which molecular features are most conducive to cytotoxic and pro-apoptotic activity monash.eduresearchgate.net. The initial screening of a library of compounds (designated 5a-p) at a concentration of 10 µM allowed for the identification of lead compounds (5j and 5p) that demonstrated superior and selective cytotoxicity against the HL-60 cancer cell line monash.edu.

Identification and Validation of Pharmacological Targets

A critical step in drug discovery is the identification and validation of the specific molecular target through which a compound exerts its biological effect. For the active 1-benzylpyrrolidin-3-ol analogues, in vitro and in silico studies have identified caspase-3 as a primary pharmacological target monash.edumonash.edu.

Caspases are considered attractive targets for the development of agents that can selectively guide cancer cells toward apoptosis monash.edumdpi.com. The hypothesis that caspase-3 is a direct target of these compounds was investigated using computational methods monash.eduresearchgate.netmonash.edu.

Pharmacological Target Validation Methods:

Molecular Docking: This in silico technique was used to predict and analyze the binding interactions between the lead compounds (5j and 5p) and the active site of the caspase-3 enzyme monash.edumonash.edunih.gov. The studies showed that the compounds could fit within the binding cavity of caspase-3, forming non-covalent interactions with key amino acid residues monash.edumonash.edu.

Molecular Dynamics (MD) Simulations: To further validate the docking results, MD simulations were performed over a 50-nanosecond timescale monash.edumonash.edu. These simulations indicated that the complex formed between the lead compounds and caspase-3 remained stable throughout the simulation, supporting the hypothesis of a stable and favorable binding interaction monash.eduresearchgate.netmonash.edu.

The binding of these small molecules to the active site of caspase-3 is predicted to alter its conformation, potentially enhancing its enzymatic activity and thereby amplifying the apoptotic signal in cancer cells monash.eduuitm.edu.my. These in silico findings, combined with the in vitro data showing caspase-3 activation, provide strong evidence for caspase-3 being a key pharmacological target for this class of compounds monash.edumonash.edu.

Medicinal Chemistry Design and Drug Discovery Perspectives for 1 Benzyl 3 Ethoxypyrrolidine Scaffolds

Rational Design of Novel Pyrrolidine (B122466) Analogues and Derivatives

The rational design of novel analogues based on the 1-benzyl-3-ethoxypyrrolidine core involves a systematic approach to modify its structure to enhance biological activity, selectivity, and pharmacokinetic properties. nih.gov Key to this process is the understanding of structure-activity relationships (SAR), which dictate how specific structural modifications influence the compound's interaction with its biological target. nih.gov

The pyrrolidine ring itself can be a target for modification. For example, the synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione demonstrates how the core pyrrolidine structure can be altered to create novel chemical entities with distinct geometries and electronic features. scispace.comscichemj.org While not a direct analogue of this compound, this work highlights the synthetic tractability of the 1-benzylpyrrolidine scaffold for creating diverse derivatives.

Furthermore, the ethoxy group can be replaced with other alkoxy groups of varying lengths and branching to probe the size and nature of the binding pocket. The stereochemistry at the 3-position of the pyrrolidine ring is also a critical consideration, as different stereoisomers can exhibit significantly different biological activities.

A hypothetical design strategy could involve the synthesis of a library of compounds with variations at these positions, as outlined in the table below.

| Modification Site | Proposed Modifications | Rationale |

| Benzyl (B1604629) Group (Aromatic Ring) | Introduction of -F, -Cl, -CH3, -OCH3 at ortho, meta, and para positions | To explore electronic and steric effects on target binding. |

| Pyrrolidine Ring | Introduction of substituents at the 2, 4, or 5 positions; Ring expansion or contraction | To alter the conformational rigidity and vectoral projection of substituents. |

| 3-Ethoxy Group | Replacement with -OCH3, -OPr, -OiPr, -OBn; Introduction of bioisosteres | To probe the hydrophobic pocket and explore alternative hydrogen bond acceptors. |

The design of these novel analogues would be guided by computational modeling and docking studies to predict their binding affinity and mode of interaction with a chosen biological target.

Scaffold Optimization and Bioisosteric Replacement Strategies

One key area for bioisosteric replacement is the ethoxy group. While the ether linkage provides some level of metabolic stability, it can be a site of enzymatic cleavage. Replacing the ether oxygen with other functionalities can modulate metabolic stability and introduce new interaction points.

Another important consideration is the replacement of the benzyl group. While it provides a significant hydrophobic interaction, it can also be a liability for metabolic oxidation. Replacing the phenyl ring with other aromatic or heteroaromatic systems can alter the metabolic profile and introduce new binding interactions.

Below is a table illustrating potential bioisosteric replacements for the this compound scaffold:

| Original Group | Bioisosteric Replacement | Potential Advantage |

| 3-Ethoxy (-OCH2CH3) | 3-Fluoroethoxy (-OCH2CHF2) | Increased metabolic stability |

| 3-Ethoxy (-OCH2CH3) | 3-Propoxy (-OCH2CH2CH3) | Increased lipophilicity and potential for enhanced binding |

| 3-Ethoxy (-OCH2CH3) | 1,2,3-Triazole | Introduction of hydrogen bond donors/acceptors, improved solubility |

| Benzyl Group | Pyridinylmethyl Group | Improved solubility, potential for new hydrogen bonding interactions |

| Benzyl Group | Thienylmethyl Group | Altered electronic properties and metabolic profile |

These bioisosteric replacements can lead to the discovery of novel chemical entities with improved drug-like properties while retaining the core binding elements of the original scaffold.

Chemical Space Exploration of this compound Derivatives

Exploring the chemical space around the this compound scaffold is essential for identifying novel compounds with diverse biological activities. mdpi.com This involves synthesizing a wide range of derivatives and evaluating their properties. The goal is to map out the structure-activity landscape and identify regions of chemical space that are most likely to yield potent and selective compounds.

The diversity of the synthesized library can be achieved by varying the substituents on the benzyl ring, the nature of the group at the 3-position of the pyrrolidine ring, and by introducing additional functional groups. For example, the synthesis of benzyl guanidine and aminoguanidine hydrazone derivatives from benzylamine precursors demonstrates a strategy for introducing charged groups and exploring different interaction types. nih.govmdpi.com

A systematic exploration of the chemical space could involve the following approaches:

Combinatorial Chemistry: Synthesizing large libraries of compounds by combining different building blocks.

Diversity-Oriented Synthesis: Creating structurally complex and diverse molecules from a common starting material.

Parallel Synthesis: Synthesizing multiple compounds simultaneously to accelerate the discovery process.

The resulting compounds would be screened against a panel of biological targets to identify new activities. The data from these screens would then be used to refine the design of the next generation of compounds.

The following table provides a hypothetical example of a small library of this compound derivatives designed to explore the chemical space around the scaffold.

| Compound ID | R1 (on Benzyl Ring) | R2 (at Pyrrolidine-3) | Predicted LogP |

| Bep-001 | H | -OCH2CH3 | 3.1 |

| Bep-002 | 4-Cl | -OCH2CH3 | 3.8 |

| Bep-003 | 4-OCH3 | -OCH2CH3 | 2.9 |

| Bep-004 | H | -OCH3 | 2.8 |

| Bep-005 | H | -O(i-Pr) | 3.5 |

Application in Fragment-Based Drug Design (FBDD)

Fragment-based drug design (FBDD) is a powerful approach for the discovery of lead compounds. mdpi.comdrugdiscoverychemistry.com It involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. mdpi.com These fragment hits are then optimized and grown into more potent lead compounds. The this compound scaffold itself, or fragments derived from it, could be valuable in FBDD campaigns.

The deconstruction of the this compound molecule into its constituent fragments, such as benzylamine and 3-ethoxypyrrolidine, could be a starting point. nih.gov These fragments could be screened individually to identify which part of the molecule is responsible for binding to the target.

Once a fragment hit is identified, the process of fragment growing or linking can be employed. For example, if 3-ethoxypyrrolidine is identified as a binder, the benzyl group could be re-introduced and modified to optimize interactions with the target. This iterative process of fragment screening and optimization can be a more efficient way to discover novel lead compounds compared to traditional high-throughput screening.

The success of FBDD relies on the availability of high-quality fragment libraries and sensitive biophysical techniques to detect weak binding. The structural simplicity and synthetic accessibility of fragments derived from this compound make them attractive candidates for inclusion in such libraries.

Development of this compound as a Chemical Probe for Target Validation

A chemical probe is a small molecule that can be used to study the function of a biological target in cells and organisms. nih.gov The development of a potent and selective inhibitor based on the this compound scaffold could lead to a valuable chemical probe for target validation. nih.gov

Target validation is the process of confirming that a specific biological target is involved in a disease process and is a suitable target for therapeutic intervention. nih.gov A chemical probe allows for the acute modulation of the target's activity, providing a powerful tool to study the downstream biological consequences.

To be considered a good chemical probe, a compound derived from this compound would need to meet several criteria:

Potency: It should inhibit the target with high affinity.

Selectivity: It should be highly selective for the intended target over other related proteins.

Cellular Activity: It must be able to enter cells and engage with the target in a cellular context.

Mechanism of Action: Its mechanism of action should be well-characterized.

The development of such a probe would involve extensive optimization of the this compound scaffold to achieve the desired potency and selectivity. This would be followed by thorough characterization of the compound's biological activity in cellular assays. A well-validated chemical probe based on this scaffold would be an invaluable tool for the scientific community to explore the biology of its target and validate its therapeutic potential.

Emerging Research Directions and Future Outlook

High-Throughput Synthesis and Screening of Pyrrolidine (B122466) Libraries

High-throughput experimentation (HTE) has emerged as a powerful tool for rapidly synthesizing and screening large numbers of compounds, known as chemical libraries. purdue.edu For a compound such as 1-Benzyl-3-ethoxypyrrolidine, this approach would involve the creation of a library of related molecules by varying the substituents on the pyrrolidine ring and the benzyl (B1604629) group. The goal of creating such a library would be to explore the structure-activity relationship (SAR) of these compounds for a particular biological target.

The synthesis of these libraries can be achieved using automated platforms that can perform numerous reactions in parallel. For instance, a library based on the 1-benzylpyrrolidine scaffold could be generated by reacting a common precursor with a diverse set of reagents. The subsequent screening of these libraries against biological targets can identify "hit" compounds with desired activities, which can then be further optimized.

| Parameter | Description | Relevance to this compound |

| Library Size | The total number of unique compounds in the collection. | A library could contain thousands of analogs of this compound. |

| Diversity | The range of chemical structures and properties within the library. | Variations could include different ethers at the 3-position and substitutions on the benzyl ring. |

| Screening Assay | The biological test used to evaluate the activity of the compounds. | Could target enzymes, receptors, or cellular pathways relevant to a specific disease. |

Integration of Artificial Intelligence and Machine Learning in Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the in silico design of molecules with desired properties. For a novel compound like this compound, AI algorithms could be trained on existing data for other pyrrolidine-containing molecules to predict its biological activity, toxicity, and pharmacokinetic profile.

These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers. This can guide the design of new derivatives of this compound that are more likely to be effective and safe. This predictive power significantly reduces the time and cost associated with the early stages of drug development.

| AI/ML Application | Description | Potential Impact on this compound Research |

| QSAR Modeling | Quantitative Structure-Activity Relationship models predict the biological activity of a compound based on its chemical structure. | Could predict the therapeutic potential of this compound and its derivatives. |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. | Can help in prioritizing compounds with favorable drug-like properties for synthesis and testing. |

| De Novo Design | Generates novel molecular structures with desired properties from scratch. | Could design optimized analogs of this compound for a specific biological target. |

Expansion to Novel Therapeutic Modalities

The pyrrolidine ring is a versatile scaffold found in a wide array of biologically active compounds, including those with antimicrobial, antiviral, anticancer, and anti-inflammatory properties. frontiersin.org Future research on this compound would likely explore its potential across a range of therapeutic areas. The specific combination of the benzyl and ethoxy groups could confer unique biological activities not seen in other pyrrolidine derivatives.

The exploration of novel therapeutic modalities could involve screening this compound against a panel of disease targets. For instance, its structural features might make it a candidate for inhibiting a specific enzyme or blocking a particular receptor involved in a disease process. The pyrrolidine core is a privileged structure in many approved drugs, suggesting that derivatives like this compound could have significant therapeutic potential. frontiersin.orgdrugbank.com

Sustainable Chemistry Approaches in Pyrrolidine Synthesis

The principles of green and sustainable chemistry are increasingly being integrated into the synthesis of chemical compounds. Future work on this compound and its derivatives would benefit from the development of environmentally friendly synthetic routes. This includes the use of renewable starting materials, safer solvents, and catalytic methods that reduce waste and energy consumption.

Recent advances in the synthesis of pyrrolidines have focused on domino reactions and the use of natural carbohydrate-based catalysts, which offer more sustainable alternatives to traditional synthetic methods. semanticscholar.orgacs.org Applying these approaches to the synthesis of this compound could lead to more efficient and environmentally benign manufacturing processes.

| Sustainable Approach | Description | Application in this compound Synthesis |

| Catalysis | The use of catalysts to increase reaction efficiency and reduce waste. | Employing reusable catalysts for the key bond-forming steps. |

| Renewable Feedstocks | Using starting materials derived from renewable sources. | Investigating bio-based precursors for the pyrrolidine ring. |

| Green Solvents | Utilizing solvents that are less harmful to the environment, such as water or ethanol. semanticscholar.org | Developing synthetic routes that can be performed in aqueous media. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-Benzyl-3-ethoxypyrrolidine, and how do reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via alkylation of pyrrolidine precursors. For example, benzylation using benzyl halides followed by ethoxy substitution via nucleophilic substitution or Mitsunobu reactions. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity .

- Catalysts : Transition metals (e.g., Pd for cross-coupling) or organocatalysts may improve regioselectivity .

- Temperature : Elevated temperatures (80–120°C) accelerate alkylation but may promote side reactions .

- Validation : Monitor intermediates using TLC or LC-MS, and confirm final structure via / NMR and HRMS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR identifies benzyl (δ 7.2–7.4 ppm) and ethoxy (δ 1.2–1.4 ppm for CH, δ 3.4–3.6 ppm for CH) groups. NMR confirms carbonyl/ether linkages .

- IR Spectroscopy : Stretching vibrations for C-O (1050–1150 cm) and aromatic C-H (3000–3100 cm) .

- Mass Spectrometry : HRMS validates molecular weight (e.g., calculated for CHNO: 205.1467) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what analytical tools validate stereochemical outcomes?

- Methodological Answer :

- Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived ligands) during benzylation or ethoxylation to control stereochemistry .

- Chiral Stationary Phases : Employ chiral HPLC (e.g., Chiralpak® columns) or capillary electrophoresis to separate enantiomers .

- X-ray Crystallography : Resolve absolute configuration, as demonstrated for (3S,4S)-1-benzylpyrrolidine derivatives .

- Data Interpretation : Compare optical rotation and circular dichroism (CD) spectra with literature values for stereoisomers .

Q. What experimental strategies resolve contradictions in diastereomer ratios under varying reaction conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary temperature, solvent polarity, and catalyst loading to identify optimal conditions. For example, low temperatures (<0°C) may favor kinetic over thermodynamic control .

- Computational Modeling : DFT calculations predict transition-state energies to rationalize diastereoselectivity trends .

- In Situ Monitoring : Use ReactIR or NMR to track intermediate formation and adjust conditions dynamically .

Q. How does the ethoxy group’s position influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., 3-methoxy or 3-hydroxy derivatives) and compare bioactivity. For instance, ethoxy groups may enhance metabolic stability compared to hydroxyl groups .

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins .

- Metabolic Profiling : Incubate with liver microsomes to assess oxidative stability of the ethoxy moiety .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound derivatives?

- Methodological Answer :

- Purity Assessment : Confirm compound purity via elemental analysis or HPLC. Impurities (e.g., residual solvents) can alter melting points .

- Crystallization Conditions : Polymorphism may explain melting point variations. Recrystallize from different solvents (e.g., ethanol vs. hexane) .

- Spectroscopic Reproducibility : Ensure NMR spectrometers are calibrated, and deuterated solvents are free of proton contaminants .

Safety and Handling Considerations

Q. What protocols ensure safe handling of this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of vapors .

- Waste Disposal : Classify as hazardous organic waste and dispose via certified agencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.